molecular formula C28H36ClF2N7O2 B4296411 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B4296411
M. Wt: 576.1 g/mol
InChI Key: SNTOIHWRJZLFIS-UHFFFAOYSA-N
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Description

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a unique combination of adamantyl, piperazinyl, chloro(difluoro)methoxyphenyl, and morpholinyl groups attached to a triazinamine core

Preparation Methods

The synthesis of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Adamantyl-Piperazine Intermediate: The adamantyl group is introduced to piperazine through a nucleophilic substitution reaction.

    Introduction of the Chloro(difluoro)methoxyphenyl Group: This step involves the reaction of the adamantyl-piperazine intermediate with a chloro(difluoro)methoxyphenyl derivative under suitable conditions.

    Formation of the Triazinamine Core: The final step involves the cyclization of the intermediate with a triazine derivative to form the triazinamine core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s stability and unique properties make it a candidate for use in advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can be compared with other similar compounds, such as:

    4-[4-(1-adamantyl)piperazin-1-yl]-N-{4-methoxyphenyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine: This compound lacks the chloro(difluoro)methoxy group, which may affect its chemical and biological properties.

    4-[4-(1-adamantyl)piperazin-1-yl]-N-{4-chlorophenyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine: This compound lacks the difluoromethoxy group, which may influence its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(1-adamantyl)piperazin-1-yl]-N-[4-[chloro(difluoro)methoxy]phenyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36ClF2N7O2/c29-28(30,31)40-23-3-1-22(2-4-23)32-24-33-25(35-26(34-24)37-9-11-39-12-10-37)36-5-7-38(8-6-36)27-16-19-13-20(17-27)15-21(14-19)18-27/h1-4,19-21H,5-18H2,(H,32,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTOIHWRJZLFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)Cl)N4CCOCC4)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36ClF2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 2
Reactant of Route 2
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 4
Reactant of Route 4
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 5
Reactant of Route 5
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 6
Reactant of Route 6
4-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

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